molecular formula C8H14N4 B13340779 1-Methyl-4-(1H-pyrazol-3-yl)piperazine

1-Methyl-4-(1H-pyrazol-3-yl)piperazine

Cat. No.: B13340779
M. Wt: 166.22 g/mol
InChI Key: PEQPVDFAIOHBBD-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-pyrazol-3-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1H-pyrazol-3-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under controlled conditions. One common method includes the nucleophilic substitution reaction where 1-methyl-1H-pyrazole is reacted with piperazine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to minimize the use of hazardous reagents and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1H-pyrazol-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-Methyl-4-(1H-pyrazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with various enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(1H-pyrazol-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile scaffold in drug design and synthesis .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-4-(1H-pyrazol-5-yl)piperazine

InChI

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8-2-3-9-10-8/h2-3H,4-7H2,1H3,(H,9,10)

InChI Key

PEQPVDFAIOHBBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=NN2

Origin of Product

United States

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